![molecular formula C20H31NO6 B4998576 4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4998576.png)
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]morpholine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring and a tert-butyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]morpholine typically involves a multi-step process. One common method includes the reaction of 2-tert-butyl-4-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4-methoxyphenol
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 4-Carboxy-2,6-di-tert-butylphenol
Uniqueness
Compared to similar compounds, 4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]morpholine stands out due to its unique combination of a morpholine ring and a tert-butyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
Properties
IUPAC Name |
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-15-6-7-17(16(14-15)18(2,3)4)21-11-5-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h6-7,14H,5,8-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDSYNQRQVZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCOCC2)C(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)
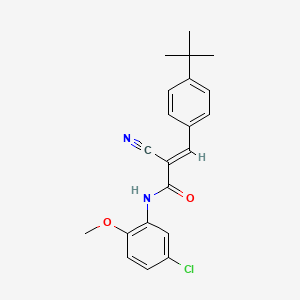
![(3,4-Dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B4998521.png)
![3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one](/img/structure/B4998526.png)
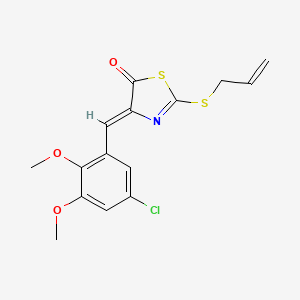
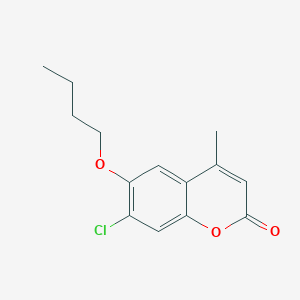
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)
![(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)penta-2,4-dienenitrile](/img/structure/B4998559.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
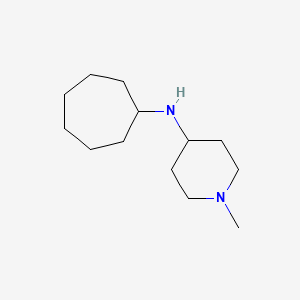
![(E)-3-(2-methoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4998587.png)
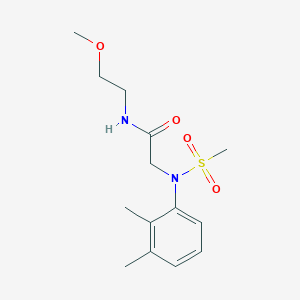
![butyl N-[1,1,1,3,3,3-hexafluoro-2-[(4-methylpiperazin-1-yl)amino]propan-2-yl]carbamate](/img/structure/B4998591.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
